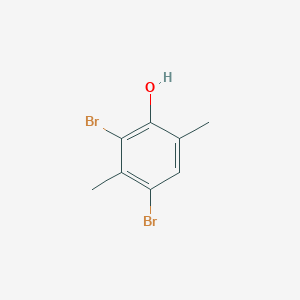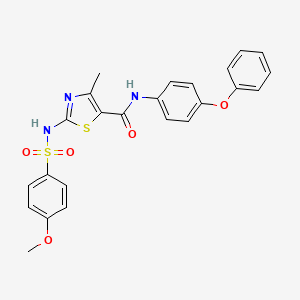
1-Bromo-4-chloro-3-fluoro-2-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-chloro-3-fluoro-2-(methoxymethoxy)benzene is a halogenated aromatic compound with the molecular formula C8H7BrClFO2. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methoxymethoxy group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-chloro-3-fluoro-2-(methoxymethoxy)benzene typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of a fluorobenzene derivative in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-3-fluoro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic substitution reactions.
Suzuki Coupling: Palladium catalysts and boronic acids are used under mild conditions for coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Coupling Products: Biphenyl derivatives are the major products of Suzuki coupling reactions.
Scientific Research Applications
1-Bromo-4-chloro-3-fluoro-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-3-fluoro-2-(methoxymethoxy)benzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The presence of halogen atoms and the methoxymethoxy group influences its reactivity and selectivity in these reactions . The compound can form intermediates that further react to yield substituted benzene derivatives .
Comparison with Similar Compounds
1-Bromo-3-fluoro-2-(methoxymethoxy)benzene: Similar in structure but lacks the chlorine atom.
1-Bromo-4-chloro-2-fluorobenzene: Similar but lacks the methoxymethoxy group.
Uniqueness: 1-Bromo-4-chloro-3-fluoro-2-(methoxymethoxy)benzene is unique due to the combination of halogen atoms and the methoxymethoxy group, which imparts distinct reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C8H7BrClFO2 |
|---|---|
Molecular Weight |
269.49 g/mol |
IUPAC Name |
1-bromo-4-chloro-3-fluoro-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7BrClFO2/c1-12-4-13-8-5(9)2-3-6(10)7(8)11/h2-3H,4H2,1H3 |
InChI Key |
ORAUJEYPRWZZSG-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B13930492.png)









![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B13930561.png)
